molecular formula C17H15NO B271380 alpha-Phenylquinoline-2-ethanol

alpha-Phenylquinoline-2-ethanol

Cat. No. B271380
M. Wt: 249.31 g/mol
InChI Key: PNJFPHVFEWNNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Phenylquinoline-2-ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized through a multi-step process and has been extensively studied for its mechanism of action, physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of alpha-Phenylquinoline-2-ethanol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Alpha-Phenylquinoline-2-ethanol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, alpha-Phenylquinoline-2-ethanol has been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using alpha-Phenylquinoline-2-ethanol in lab experiments is its high purity and yield, which makes it easy to obtain for research purposes. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using alpha-Phenylquinoline-2-ethanol in lab experiments is that its potential toxicity and side effects are not fully understood, and further research is needed to determine its safety profile.

Future Directions

There are several potential future directions for research on alpha-Phenylquinoline-2-ethanol. One area of interest is the development of new anti-cancer drugs based on the structure of this compound. Additionally, further research is needed to determine the safety profile and potential side effects of alpha-Phenylquinoline-2-ethanol. Finally, there is potential for this compound to be used in the development of new anti-inflammatory drugs due to its ability to inhibit the production of pro-inflammatory cytokines.
Conclusion:
In conclusion, alpha-Phenylquinoline-2-ethanol is a chemical compound that has potential applications in various fields of science. Its synthesis method is well established, and its mechanism of action and physiological effects have been extensively studied. Further research is needed to determine its safety profile and potential side effects, but there is potential for this compound to be used in the development of new anti-cancer and anti-inflammatory drugs.

Scientific Research Applications

Alpha-Phenylquinoline-2-ethanol has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, alpha-Phenylquinoline-2-ethanol has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

properties

Product Name

alpha-Phenylquinoline-2-ethanol

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

1-phenyl-2-quinolin-2-ylethanol

InChI

InChI=1S/C17H15NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-11,17,19H,12H2

InChI Key

PNJFPHVFEWNNKV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The method used is that of SKIDMORE and TIDD[The Quinoline series, Part I, 1641-1645, (1959)]. 5.3 ml of 2-methylquinoline (0.039 mol) and 3.56 ml of benzaldehyde 0.035 mol) are mixed with a little benzoic acid. The mixture is stirred at room temperature and the product is then left to crystallize for several weeks. The solution is filtered through sintered glass and the filter is rinsed with cold ethanol. The crystals remaining on the sintered glass are recrystallized in ethanol and then placed in a heating desiccator. 1.53 g of 2-(2-hydroxy-2-phenylethyl)quinoline are thereby obtained (Yld=24%). The filtrates are combined, the solvent is evaporated off therefrom and the products are then deposited on a silica column. 3.66 g of 2-methylquinoline and 1.9 g of 2-styrylquinoline are then obtained (Yld=18%). 69% of the starting 2-methylquinoline is recovered.
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